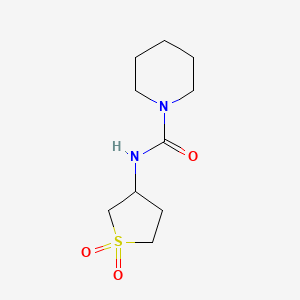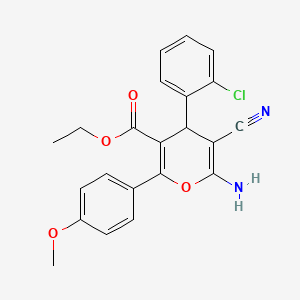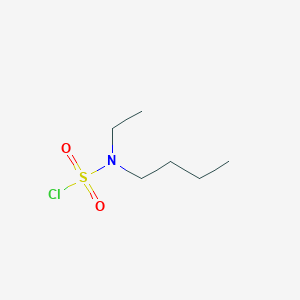![molecular formula C13H17NO5 B12122593 4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12122593.png)
4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenoxy)butyric acid , is a chemical compound with the molecular formula C11H14O4. It features a butanoic acid backbone with a 4-methoxyphenoxy group and an acetamido (NHCOCH3) substituent. The compound’s structure is as follows:
Structure: C11H14O4
Preparation Methods
Synthetic Routes: The synthetic preparation of 4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid involves several steps. While I don’t have specific data for this compound, similar compounds are often synthesized through organic reactions. One possible route could be the amidation of 4-(4-Methoxyphenoxy)butyric acid with an appropriate amine (e.g., acetamide).
Industrial Production: Industrial-scale production methods for this compound may vary, but they likely involve efficient and scalable synthetic processes. Unfortunately, detailed industrial protocols are proprietary and not widely available.
Chemical Reactions Analysis
Reactions: 4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid may undergo various chemical reactions, including:
Amidation: Formation of the amide bond between the carboxylic acid group and the amine group.
Esterification: Conversion of the carboxylic acid to an ester.
Hydrolysis: Cleavage of the amide bond under acidic or basic conditions.
Amidation: Typically involves coupling agents (e.g., DCC, EDC) and mild conditions.
Esterification: Reaction with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid).
Hydrolysis: Acidic or basic hydrolysis (e.g., using HCl or NaOH).
Major Products: The major product of the amidation reaction would be this compound itself.
Scientific Research Applications
Medicine: It might be explored as a drug candidate due to its structural features.
Biology: Researchers could investigate its effects on cellular processes.
Chemistry: It could serve as a building block for more complex molecules.
Industry: Its unique properties may find applications in materials science or chemical engineering.
Mechanism of Action
The exact mechanism of action remains speculative without specific research data. it could interact with cellular receptors, enzymes, or metabolic pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to compare 4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid with related molecules. Similar compounds might include other carboxylic acids, amides, or phenolic derivatives.
Remember that this information is based on general knowledge, and specific studies on this compound may provide more insights
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-[[2-(4-methoxyphenoxy)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-10-4-6-11(7-5-10)19-9-12(15)14-8-2-3-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
AMKRTOKNBUFEOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B12122511.png)

![N-[2-(4-Fluoro-phenyl)-ethyl]-succinamic acid](/img/structure/B12122525.png)
![6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B12122526.png)

![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12122535.png)



![1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one](/img/structure/B12122566.png)



![4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12122587.png)
